3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound with a variety of scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions
Formation of the Chloropyridine Intermediate:
Start with 3-chloropyridine.
Use reagents such as sodium hydride (NaH) and methanol to introduce a methoxy group at the 4-position.
Coupling with Piperidine:
React the chloropyridine intermediate with piperidine using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC).
Introduce the piperidine moiety at the 4-position of the pyridine ring.
Formation of the Pyrazinone Core:
Use a cyclization reaction involving a methyl-substituted hydrazine derivative.
Optimize conditions with catalysts and solvents like ethanol or dimethylformamide (DMF) to ensure efficient cyclization.
Industrial Production Methods
Industrial production involves scaling up these reactions with batch or continuous flow processes. Factors such as reaction temperature, pressure, and solvent recovery are optimized to ensure high yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
The compound 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one undergoes various types of reactions including:
Oxidation: Converts the piperidine ring to a piperidone ring.
Reduction: Reduction of the nitro group (if present) to an amine group.
Substitution: Nucleophilic substitution at the pyridinyl or piperidinyl ring positions.
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with palladium on carbon (Pd/C) catalysts.
Substitution: Employs reagents like sodium methoxide (NaOMe) or potassium carbonate (K2CO3).
Major Products Formed
The major products depend on the reaction pathway:
Oxidation: Produces piperidone derivatives.
Reduction: Yields amine derivatives.
Substitution: Generates various substituted pyridinyl or piperidinyl derivatives.
Scientific Research Applications
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one has applications in:
Chemistry: Used as a building block for creating complex molecules in synthetic organic chemistry.
Biology: Acts as a ligand in studying receptor binding and cellular signaling pathways.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Employed in the development of advanced materials and agrochemical products.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulates biochemical pathways such as signal transduction, leading to changes in cellular function.
Comparison with Similar Compounds
Unique Aspects
Compared to other compounds with similar structures, 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one has distinct properties due to its unique combination of pyridinyl, piperidinyl, and pyrazinone groups.
Similar Compounds
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one: Lacks the methyl group at the 1-position.
3-(4-{[(2-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one: Has a chlorine atom at a different position on the pyridine ring.
4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one: Lacks the pyrazinone core.
Conclusion
This multifaceted compound offers broad potential in various scientific fields due to its diverse chemical reactivity and biological activities. Research continues to unveil its full spectrum of applications and benefits.
Properties
IUPAC Name |
3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-20-9-6-19-15(16(20)22)21-7-3-12(4-8-21)11-23-14-2-5-18-10-13(14)17/h2,5-6,9-10,12H,3-4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLYNZQXBDNGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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